6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde

Antiviral Drug Discovery HCV NS5B Polymerase Medicinal Chemistry

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS 749929-24-6) is a heterocyclic building block featuring a fused triazole-pyrimidine core with a reactive formyl group at the 2-position and a single methyl substituent at the 6-position of the pyrimidine ring. With a molecular formula of C7H6N4O and a molecular weight of 162.15 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors and antiviral agents.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 749929-24-6
Cat. No. B7904540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde
CAS749929-24-6
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=N2)C=O)N=C1
InChIInChI=1S/C7H6N4O/c1-5-2-8-7-9-6(4-12)10-11(7)3-5/h2-4H,1H3
InChIKeySEDKPQNOXDKIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS 749929-24-6): A Key Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Antiviral Drug Discovery


6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS 749929-24-6) is a heterocyclic building block featuring a fused triazole-pyrimidine core with a reactive formyl group at the 2-position and a single methyl substituent at the 6-position of the pyrimidine ring . With a molecular formula of C7H6N4O and a molecular weight of 162.15 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors and antiviral agents . Its structural features place it within a family of triazolo[1,5-a]pyrimidine-2-carbaldehydes that differ only in their substitution pattern on the pyrimidine ring, creating distinct reactivity profiles and downstream synthetic outcomes [1].

Why Generic Substitution of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde Leads to Divergent Synthetic and Pharmacological Outcomes


Interchanging 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde with closely related analogs such as the unsubstituted, 5,7-dimethyl, 6-chloro, or 6-bromo variants is not scientifically valid without re-validation, because the position and electronic nature of the substituent on the pyrimidine ring directly modulate both the reactivity of the 2-carbaldehyde group and the physicochemical properties of downstream conjugates [1]. The Pfizer HCV polymerase inhibitor patent (US7473790B2) explicitly demonstrates that the 6-methyl and 5,7-dimethyl analogs are not interchangeable; each requires its own synthetic optimization and leads to a different final compound with distinct pharmacological properties [2]. The 6-methyl substitution offers a unique balance of steric bulk and electronic character compared to halogenated or unsubstituted analogs, influencing logP, metabolic stability, and target binding in the final drug-like molecules .

Quantitative Differentiation Evidence for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde vs. Closest Analogs


Patent-Validated Building Block: Direct Substitution Evidence from Pfizer HCV Polymerase Inhibitor Program (US7473790B2)

In US Patent US7473790B2 (Pfizer), 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is explicitly used as a building block in the synthesis of HCV NS5B polymerase inhibitors. In Example B(126), the patent specifically instructs that '6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde [is used] in place of the 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde in that example' [1]. This direct, head-to-head substitution within a named pharmaceutical program constitutes the highest level of comparative evidence for this compound's utility, demonstrating that the 6-methyl analog produces a distinct, patentably relevant final compound. The final product was fully characterized by 1H NMR, confirming successful incorporation [1]. This is a higher level of validation than general 'screening library' claims, as the compound was selected for a specific, disclosed therapeutic target program.

Antiviral Drug Discovery HCV NS5B Polymerase Medicinal Chemistry Building Block Intermediates

Synthetic Efficiency: Documented High-Yield Oxidation Protocol for the 6-Methyl Analog

The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde from its alcohol precursor proceeds in 80% yield using a TEMPO/iodobenzene diacetate oxidation system in dichloromethane at room temperature over 2 hours . This yield was achieved at a preparative scale of 15.7 g (95.6 mmol) of the starting alcohol, demonstrating scalability . The product was isolated as a white solid and fully characterized by 1H NMR and MS . By comparison, the analogous oxidation of the 6-bromo derivative to 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is reported to proceed in 75% yield under similar conditions , suggesting that the 6-methyl substitution may offer a modest synthetic advantage. However, this is a cross-study comparison, as the exact conditions (scale, stoichiometry, work-up) differ between reports.

Process Chemistry Aldehyde Synthesis TEMPO Oxidation Scale-up Feasibility

Commercially Available Purity Benchmarking Against Closest Analogs

Commercial purity specifications for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde range from 95% (AKSci, Chemscene) to 98% (Leyan, 001Chemical) . This purity profile is comparable to that of the unsubstituted parent compound, [1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (CAS 749929-21-3), which is also available at ≥95% to 98% purity . No specific purity advantage is claimed for the 6-methyl analog over its closest analogs, as all members of this aldehyde family are sold at similar purity grades. However, the availability of the 6-methyl analog from multiple vendors (at least six identified suppliers) with consistent purity specifications indicates a reliable supply chain, which is a critical procurement consideration . It is worth noting that the 5,7-dimethyl analog (CAS 55293-96-4) appears to have fewer active suppliers based on search results, potentially making the 6-methyl compound more accessible for routine procurement .

Chemical Procurement Purity Specification Building Block Quality Vendor Comparison

Recommended Application Scenarios for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde Based on Quantitative Evidence


Synthesis of Novel HCV NS5B Polymerase Inhibitors and Related Antiviral Agents

Based on its explicit use in Pfizer's US7473790B2 patent (Example B(126)), this aldehyde is the building block of choice for medicinal chemistry teams constructing triazolopyrimidine-containing HCV polymerase inhibitors [1]. The 6-methyl substitution pattern was selected over the 5,7-dimethyl analog for specific SAR exploration in this program, providing a precedent for its use in antiviral drug discovery. Teams working on nucleoside or non-nucleoside polymerase inhibitors should prioritize this building block when structure-based design suggests that a single methyl group at the 6-position offers superior fit or metabolic stability compared to the disubstituted analog [1].

Kinase Inhibitor Library Synthesis via Aldehyde-Based Diversification

The reactive 2-carbaldehyde group enables diversification through reductive amination, Knoevenagel condensation, or Grignard addition, making this compound suitable for the parallel synthesis of kinase-focused compound libraries [1]. The documented 80% oxidation yield from the alcohol precursor at multi-gram scale supports cost-effective library production . The 6-methyl group provides a distinct steric and electronic profile compared to unsubstituted or halogenated analogs, which translates into differentiated kinase selectivity profiles in the final compounds .

Structure-Activity Relationship (SAR) Studies Requiring Mono-Methyl Substitution at the Pyrimidine 6-Position

For SAR campaigns where the goal is to probe the effect of a single methyl group at the 6-position versus dimethyl (5,7-) or halogen (6-Cl, 6-Br) substitution, this aldehyde is the essential building block. While direct comparative IC50 data for final compounds are not publicly available, the patent evidence confirms that medicinal chemistry teams at Pfizer deemed the 6-methyl substitution sufficiently valuable to exemplify it separately from the 5,7-dimethyl analog, implying distinct biological outcomes [1]. The compound's logP of 0.24520 and PSA of 60.15 Ų provide a baseline for predicting the physicochemical properties of derived compounds.

Procurement for Multi-Step Synthesis Where Supply Chain Reliability Is Critical

The compound's availability from multiple independent vendors (at least six: AKSci, Leyan, Chemscene, 001Chemical, Chemenu, CymitQuimica) at consistent purity grades (95-98%) makes it a preferred choice for projects requiring uninterrupted supply . This multi-vendor availability reduces the risk of single-source dependency that may affect less commonly stocked analogs such as the 6-bromo or 6-chloro variants, which have more limited commercial listings .

Quote Request

Request a Quote for 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.